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molecular formula C22H18N2O B8566173 Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)- CAS No. 124428-11-1

Quinazoline, 4-(2-(1,1'-biphenyl)-4-ylethoxy)-

Cat. No. B8566173
M. Wt: 326.4 g/mol
InChI Key: XXRCKOLZQMKPAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05411963

Procedure details

To a solution of 0.53 g of sodium hydride in 200 ml of DMF was added 2.2 g of 2-[(1,1'-biphenyl)-4-yl]ethanol, and the mixture was stirred at room temperature for one hour. Then 1.8 g of 4-chloroquinazoline in 20 ml of DMF were added, and the mixture was stirred at room temperature for another three hours. The mixture was then poured into a mixture of ice in water. The solid phase was collected and washed with water. TLC showed two spots. The product was purified using HPLC (silica gel, CH2Cl2) giving 1.1 g of the title product. Yield: 30.6%. M.P. 72°-74° C.
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
30.6%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]1([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][OH:11])=[CH:5][CH:4]=1.Cl[C:19]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[N:22]=[CH:21][N:20]=1>CN(C=O)C.O>[C:3]1([C:12]2[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][O:11][C:19]2[C:28]3[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=3)[N:22]=[CH:21][N:20]=2)=[CH:7][CH:8]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.2 g
Type
reactant
Smiles
C1(=CC=C(C=C1)CCO)C1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=NC=NC2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for another three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solid phase was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product was purified

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=C(C=C1)CCOC1=NC=NC2=CC=CC=C12)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 30.6%
YIELD: CALCULATEDPERCENTYIELD 30.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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